Cas no 16368-49-3 (2-methyl-6-(trifluoromethyl)-1,3-benzothiazole)

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole is a fluorinated benzothiazole derivative characterized by its trifluoromethyl and methyl substituents, which enhance its electronic and steric properties. This compound is valued in organic synthesis and pharmaceutical research due to its robust aromatic heterocyclic structure, which contributes to stability and reactivity in various chemical transformations. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, making it useful in the development of agrochemicals and bioactive molecules. Its benzothiazole core also serves as a key scaffold in materials science, particularly in the design of optoelectronic materials. The compound's well-defined structure and functional versatility make it a valuable intermediate in specialized chemical applications.
2-methyl-6-(trifluoromethyl)-1,3-benzothiazole structure
16368-49-3 structure
Product Name:2-methyl-6-(trifluoromethyl)-1,3-benzothiazole
CAS No:16368-49-3
MF:C9H6F3NS
MW:217.210851192474
MDL:MFCD02708253
CID:121627
PubChem ID:4107765
Update Time:2025-05-22

2-methyl-6-(trifluoromethyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-methyl-6-(trifluoromethyl)-
    • 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole
    • Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI)
    • 2-Methyl-6-thioxo-1,6-dihydro-pyrimidin-5-carbonsaeure
    • 2-methyl-6-thioxo-1,6-dihydro-pyrimidine-5-carboxylic acid
    • 2-Methyl-6-trifluormethyl-benzthiazol
    • 2-methyl-6-trifluoromethyl-benzothiazole
    • 5-Pyrimidinecarboxylic acid, 4-mercapto-2-methyl-(6CI,7CI)
    • 5-pyrimidinecarboxylic acid,1,4-dihydro-2-methyl-4-thioxo-
    • 5-Pyrimidinecarboxylicacid,
    • 5-Pyrimidinecarboxylicacid, 1,6-dihydro-2-methyl-6-thioxo-
    • ACMC-20lon4
    • AG-H-62629
    • KB-198518
    • SCHEMBL11956363
    • CBGMIMSUXKQTOL-UHFFFAOYSA-N
    • 16368-49-3
    • FT-0747510
    • EN300-8679074
    • 2-Methyl-6-(trifluoromethyl)benzo[d]thiazole
    • Benzothiazole, 2-Methyl-6-(trifluoroMethyl)-
    • 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole
    • MDL: MFCD02708253
    • Inchi: 1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3
    • InChI Key: CBGMIMSUXKQTOL-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C=CC(C(F)(F)F)=CC1=2

Computed Properties

  • Exact Mass: 217.01738
  • Monoisotopic Mass: 217.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

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Additional information on 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole

Comprehensive Overview of 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS No. 16368-49-3)

2-methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS No. 16368-49-3) is a specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique benzothiazole core and trifluoromethyl substituent, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for terms like "benzothiazole derivatives applications", "trifluoromethyl compounds in drug discovery", and "CAS 16368-49-3 synthesis", reflecting its broad utility and relevance.

The structural features of 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole contribute to its versatility. The benzothiazole moiety is known for its electron-rich nature, which enhances its reactivity in various chemical transformations. Meanwhile, the trifluoromethyl group imparts lipophilicity and metabolic stability, traits highly sought after in medicinal chemistry. Recent trends in organic synthesis highlight the growing demand for fluorinated heterocycles, with queries such as "how to introduce trifluoromethyl groups" and "benzothiazole-based catalysts" becoming increasingly common in academic and industrial research.

In the pharmaceutical sector, 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole serves as a key building block for the development of bioactive molecules. Its incorporation into drug candidates has been linked to improved pharmacokinetic profiles, a topic frequently explored under search terms like "fluorine in drug design" and "heterocyclic scaffolds for therapeutics". Additionally, the compound's potential in agrochemical applications, particularly as a precursor for crop protection agents, aligns with the rising interest in "sustainable pesticide development" and "green chemistry approaches".

From a material science perspective, 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole is investigated for its optoelectronic properties. The benzothiazole framework, combined with the trifluoromethyl group, offers tunable electronic characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Searches related to "fluorinated materials for electronics" and "high-performance organic semiconductors" underscore the compound's relevance in advancing next-generation technologies.

Synthetic methodologies for 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole are another area of intense research. Modern techniques such as transition-metal-catalyzed cross-coupling and microwave-assisted synthesis are often employed to optimize its production. Queries like "efficient benzothiazole synthesis" and "scalable trifluoromethylation methods" reflect the industry's focus on cost-effective and environmentally friendly processes. Furthermore, the compound's stability under various conditions makes it a reliable candidate for high-throughput screening and combinatorial chemistry.

Environmental and regulatory considerations also play a role in the discourse surrounding 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole. With increasing scrutiny on chemical safety, terms like "benign by design" and "green synthetic routes" are frequently associated with its development. The compound's compatibility with biodegradable formulations and low-toxicity profiles further enhances its appeal in eco-conscious markets.

In conclusion, 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole (CAS No. 16368-49-3) stands as a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its unique structural attributes, coupled with the growing demand for fluorinated heterocycles, position it as a critical component in contemporary chemical research. As interest in topics like "sustainable chemistry" and "molecular design" continues to rise, this compound is poised to remain at the forefront of innovation.

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